N-(5-bromo-1H-1,3-benzodiazol-2-yl)-2-(2-chlorophenyl)ethene-1-sulfonamide
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Overview
Description
N-(5-bromo-1H-1,3-benzodiazol-2-yl)-2-(2-chlorophenyl)ethene-1-sulfonamide is a complex organic compound characterized by its bromo-substituted benzodiazole core and chlorophenyl sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzodiazole core One common approach is the cyclization of o-phenylenediamine with bromo-substituted aldehydes under acidic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The bromo-substituted benzodiazole ring can be oxidized to form corresponding bromo-quinone derivatives.
Reduction: Reduction reactions can be performed on the sulfonamide group to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the benzodiazole core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like sodium hydride (NaH) and various alkyl halides can be employed.
Major Products Formed:
Bromo-quinone derivatives from oxidation.
Amine derivatives from reduction.
Various substituted benzodiazoles from nucleophilic substitution.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Benzimidazole derivatives: Similar compounds with benzimidazole cores but different substituents.
Sulfonamide derivatives: Compounds with sulfonamide groups but different aromatic rings.
Uniqueness: N-(5-bromo-1H-1,3-benzodiazol-2-yl)-2-(2-chlorophenyl)ethene-1-sulfonamide stands out due to its specific combination of bromo-substituted benzodiazole and chlorophenyl sulfonamide groups, which can impart unique chemical and biological properties.
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Properties
IUPAC Name |
N-(6-bromo-1H-benzimidazol-2-yl)-2-(2-chlorophenyl)ethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClN3O2S/c16-11-5-6-13-14(9-11)19-15(18-13)20-23(21,22)8-7-10-3-1-2-4-12(10)17/h1-9H,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDCAEKLBLXGLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CS(=O)(=O)NC2=NC3=C(N2)C=C(C=C3)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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